molecular formula C15H16N4O2S B2581857 N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1170380-19-4

N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2581857
CAS No.: 1170380-19-4
M. Wt: 316.38
InChI Key: QTGDCFCQSJNDCS-UHFFFAOYSA-N
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Description

N-(6-Ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic chemical scaffold designed for research purposes, integrating a benzothiazole moiety with a pyrazole carboxamide group. This structure is of significant interest in medicinal chemistry, as both heterocyclic components are prevalent in compounds with diverse biological activities. The benzothiazole nucleus is a key pharmacophore in development of agents for metabolic and inflammatory conditions , while the pyrazole carboxamide group is a established scaffold for designing potent and selective enzyme inhibitors . Researchers can utilize this compound as a versatile building block for probing biological targets like cyclooxygenase (COX) enzymes or orexin receptors , or as a core structure in constructing novel chemical libraries for high-throughput screening. Its defined structure facilitates structure-activity relationship (SAR) studies, enabling systematic exploration to optimize potency, selectivity, and metabolic stability in lead compound development . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-3-19-8-7-12(18-19)14(20)17-15-16-11-6-5-10(21-4-2)9-13(11)22-15/h5-9H,3-4H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGDCFCQSJNDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Ethylation: The benzothiazole derivative is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Pyrazole Ring: The ethylated benzothiazole is reacted with hydrazine hydrate and ethyl acetoacetate to form the pyrazole ring.

    Carboxamide Formation: Finally, the pyrazole derivative is converted to the carboxamide by reacting with an appropriate carboxylic acid derivative, such as ethyl chloroformate, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the benzothiazole and pyrazole rings.

    Reduction Products: Reduced forms of the carboxamide group.

    Substitution Products: Alkylated or acylated derivatives of the benzothiazole ring.

Scientific Research Applications

Structural Characteristics

The compound features a complex arrangement of heterocyclic rings, including pyrazole and thiazole moieties, which contribute to its diverse biological activities. Its molecular formula is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S, and it has a molecular weight of approximately 320.38 g/mol. The presence of the ethoxy group enhances its solubility and bioavailability, making it a suitable candidate for drug development.

Biological Activities

N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide has demonstrated a range of biological activities, including:

  • Anticancer Activity : The compound has shown promise as an inhibitor of cancer cell proliferation. Studies indicate that derivatives of pyrazole and thiazole can target specific enzymes involved in cancer cell survival and growth.
  • Antimicrobial Properties : Research has indicated that compounds with similar structural features exhibit antimicrobial activity against various pathogens, suggesting that this compound may possess similar effects.

Case Studies

Several studies have evaluated the efficacy of this compound in various applications:

Anticancer Studies

One notable study involved the evaluation of this compound against different human cancer cell lines. The results revealed moderate to high activity in inhibiting cell growth, particularly in breast cancer models. The mechanism was attributed to the compound's ability to interfere with cellular signaling pathways critical for cancer progression .

Antimicrobial Evaluation

Another research effort focused on assessing the antimicrobial properties of derivatives related to this compound. Results indicated significant activity against both gram-positive and gram-negative bacteria, suggesting potential for development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase or nuclear factor-kappa B.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from recent literature and patents.

Structural Analogues with Modified Heterocyclic Moieties
Compound Name / ID Core Structure Key Substituents Biological Activity Reference
N-(6-Ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide Benzothiazole + pyrazole Ethoxy (C6), ethyl-pyrazole carboxamide Under investigation
2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide (5a–m) Benzothiazole + triazole Alkoxy (C6), triazolylthio-acetamide Anticonvulsant (ED₅₀: 12–45 mg/kg)
N-(6-Alkoxybenzo[d]thiazol-2-yl)-2-(1H-imidazol-1-yl)acetamide (6a–b) Benzothiazole + imidazole Alkoxy (C6), imidazole-acetamide Moderate anticonvulsant activity
N-(6-Alkoxybenzo[d]thiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide (8a–b) Benzothiazole + tetrazole Alkoxy (C6), tetrazole-acetamide Lower potency than triazole analogs

Key Findings :

  • Replacement of the pyrazole carboxamide with triazole/thioacetamide (e.g., compounds 5a–m) enhances anticonvulsant activity, likely due to improved hydrogen bonding with neuronal targets .
  • The ethyl-pyrazole group in the target compound may confer greater metabolic stability compared to imidazole or tetrazole derivatives, which exhibit shorter half-lives in vivo .
Substituent-Driven Functional Comparisons
Compound Name / ID C6 Substituent Carboxamide/Linker Group Therapeutic Application Reference
This compound Ethoxy Pyrazole carboxamide Not specified (structural lead)
N-(6-Alkoxybenzo[d]thiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide Alkoxy Tetrafluoropropoxymethyl benzamide Anticancer (kinase inhibition)
N-(Benzo[d]thiazol-2-yl)-2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzimidazol-1-yl)acetamide None (parent structure) Coumarin-benzimidazole acetamide Antibacterial, antimalarial

Key Findings :

  • Ethoxy substitution at C6 (target compound) balances lipophilicity and solubility better than bulkier alkoxy or fluorinated groups (e.g., tetrafluoropropoxymethyl in ), which may improve blood-brain barrier penetration .

Key Findings :

  • The target compound’s synthesis via EDCI/HOBt coupling aligns with methods for diarylpyrazole carboxamides, ensuring scalability .
Patent-Based Comparative Analysis
Patent Compound Structural Features Therapeutic Target Reference
N-(5-(3-(1-(Thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide Thiazole + pyridinyl acrylamide CDK7 inhibition (cancer)
N-(Benzo[d]thiazol-2-yl)-coumarin-benzimidazole acetamide Coumarin-benzimidazole hybrid Antibacterial, antimalarial

Key Findings :

  • The target compound’s benzothiazole-pyrazole scaffold diverges from acrylamide-based kinase inhibitors (e.g., ), suggesting distinct mechanistic pathways.
  • Unlike coumarin-benzimidazole derivatives (), the target compound lacks extended π-conjugation, which may reduce off-target interactions.

Biological Activity

N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its structural characteristics, synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a complex structure comprising a pyrazole ring, a benzothiazole moiety, and an ethyl substituent. The presence of these functional groups contributes to its unique interaction profiles with biological targets, enhancing its potential as a therapeutic agent.

Property Details
Molecular Formula C₁₃H₁₅N₃O₂S
Molecular Weight 271.35 g/mol
CAS Number 1172736-79-6
Structural Features Ethoxy group at position 6 of the benzothiazole ring, pyrazole ring

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole and benzothiazole rings followed by the introduction of the ethyl and carboxamide functionalities. The synthetic pathway may include:

  • Formation of the benzothiazole core.
  • Synthesis of the pyrazole ring via cyclization reactions.
  • Introduction of the ethoxy group and carboxamide functionality through acylation reactions.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity:
The compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

2. Anticancer Properties:
In vitro studies have indicated that this compound exhibits cytotoxic effects on several cancer cell lines, including HeLa and MCF-7 cells. The mechanism appears to involve apoptosis induction through intrinsic and extrinsic pathways, making it a candidate for further development in cancer therapy.

3. Enzyme Inhibition:
Molecular docking studies suggest that this compound effectively binds to target enzymes such as urease and topoisomerase IV. These interactions are critical for its biological activity as they inhibit essential cellular processes in pathogens.

Case Studies

Several case studies highlight the efficacy of this compound:

Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin, indicating its potential as an alternative treatment option.

Case Study 2: Cancer Cell Line Studies
Research involving MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis markers such as caspase activation and PARP cleavage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide, and what key intermediates are involved?

  • Methodology : The compound can be synthesized via multi-step reactions, starting with cyclization of benzo[d]thiazole precursors. For example, ethyl 2-methyl-benzo[d]imidazo[2,1-b]thiazole-3-carboxylate is synthesized by refluxing starting materials in 1,4-dioxane, followed by ester hydrolysis (LiOH) and amide coupling using HATU and Hunig’s base . Key intermediates include carboxamide derivatives, which are confirmed via NMR and mass spectrometry (e.g., [M+1] peaks in MS) .

Q. How is structural confirmation of the compound and its intermediates achieved?

  • Methodology :

  • 1H/13C NMR : Methyl groups (δ ~2.28 ppm) and ethoxy proton loss confirm intermediates . Broad peaks at δ 12.08 ppm indicate carboxylic acid formation .
  • Mass Spectrometry : [M+1] peaks (e.g., m/z = 261.2) validate molecular weights .
  • HPLC : Purity (>98%) is verified using reverse-phase chromatography .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Methodology :

  • Antimicrobial Activity : Disk diffusion assays against E. coli or S. aureus .
  • Kinase Inhibition : CDK7 inhibition assays (IC50 determination) via fluorescence-based kinase activity profiling .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can structural modifications enhance CDK7 inhibitory activity and selectivity?

  • Methodology :

  • Rational Design : Introduce substituents at the pyrazole and benzo[d]thiazole moieties. For example, replacing ethoxy groups with bulkier substituents (e.g., isopropyl) may improve hydrophobic binding .
  • Kinase Profiling : Test against a panel of 50+ kinases (e.g., CDK9, EGFR) to assess selectivity. Use ATP-competitive binding assays to confirm mechanism .
  • Molecular Docking : Simulate interactions with CDK7’s ATP-binding pocket (e.g., Glide SP/XP protocols) to prioritize derivatives .

Q. How do contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) arise, and how can they be resolved?

  • Methodology :

  • Assay Variability : Compare experimental conditions (e.g., bacterial strains, cancer cell lines, incubation times). For example, Gram-negative vs. Gram-positive bacteria may respond differently to lipophilic modifications .
  • Dose-Response Analysis : Re-evaluate IC50/EC50 values across multiple replicates to identify false positives.
  • Off-Target Profiling : Use proteome-wide affinity chromatography to detect unintended targets .

Q. What strategies optimize synthetic yields of the carboxamide core?

  • Methodology :

  • Coupling Agent Screening : Compare HATU, EDCI, and DCC in amide bond formation. HATU typically provides >70% yields vs. EDCI (~50%) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature Control : Reflux in acetonitrile for cyclization reactions reduces side products .

Q. How can metabolic stability and pharmacokinetics (PK) be evaluated preclinically?

  • Methodology :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • Caco-2 Permeability : Assess intestinal absorption potential (Papp >1×10⁻⁶ cm/s indicates good bioavailability).
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction .

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